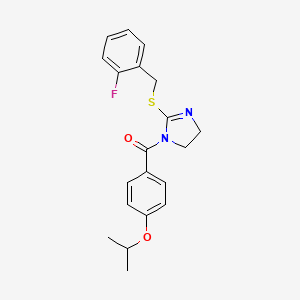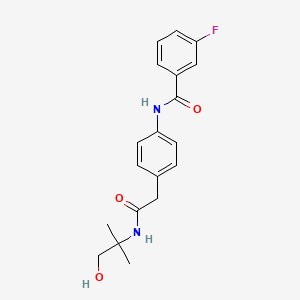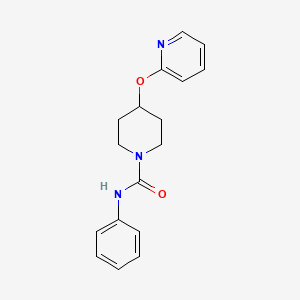
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as PPAC, is a compound that has gained significant attention in recent years due to its potential as a therapeutic agent. PPAC belongs to the class of piperidine derivatives and has been reported to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory mediators. Additionally, this compound has been reported to have analgesic effects in animal models of pain. This compound has also been shown to have antitumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. Additionally, this compound has been shown to be relatively non-toxic in animal studies. However, there are several limitations to using this compound in lab experiments. For example, this compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide. One area of research could focus on optimizing the synthesis method for this compound to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of this compound. Further studies could also investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, more research is needed to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxylic acid with 4-aminopiperidine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then treated with N-phenyl isocyanate to obtain this compound.
Applications De Recherche Scientifique
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has been reported to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Several studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to have analgesic effects in animal models of pain. Additionally, this compound has been reported to have antitumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
N-phenyl-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-14-6-2-1-3-7-14)20-12-9-15(10-13-20)22-16-8-4-5-11-18-16/h1-8,11,15H,9-10,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALGRXUSRHQRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Acetyl(methyl)amino]benzoic acid](/img/structure/B2624802.png)
![(E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624803.png)
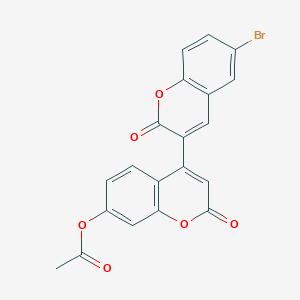
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2624805.png)
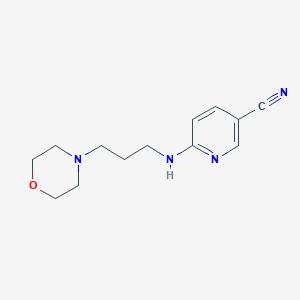
![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)
![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)
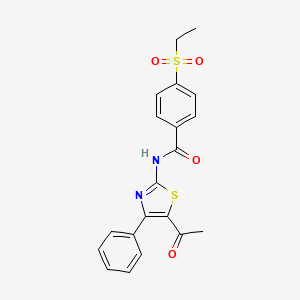
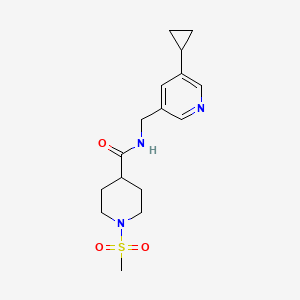
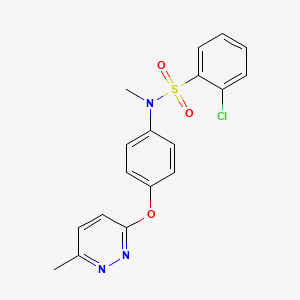
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
